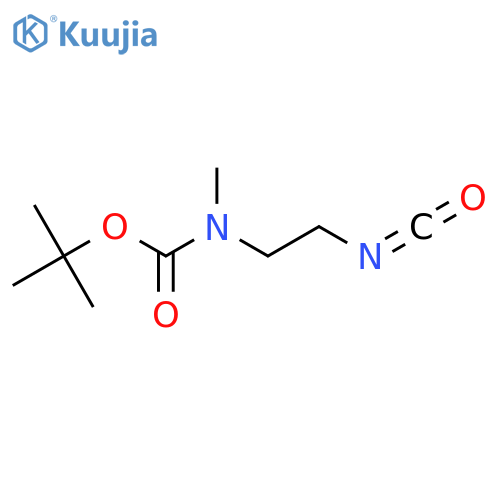Cas no 57092-19-0 (tert-butyl N-(2-isocyanatoethyl)-N-methylcarbamate)
tert-butyl N-(2-isocyanatoethyl)-N-methylcarbamateは、有機合成において有用なイソシアネート基を有する化合物です。この化合物は、tert-ブトキシカルボニル(Boc)保護基とN-メチルアミノエチル基を併せ持ち、官能性の高い中間体として利用されます。特に、ペプチド合成や高分子材料の修飾において、選択的反応性を活かした精密な分子設計が可能です。Boc基の酸性条件下での脱保護容易性とイソシアネート基の求核剤との反応性を併せ持つため、多段階合成における効率的な構築が期待されます。また、高い純度と安定性を備えており、再現性の高い反応系構築に寄与します。

57092-19-0 structure
商品名:tert-butyl N-(2-isocyanatoethyl)-N-methylcarbamate
tert-butyl N-(2-isocyanatoethyl)-N-methylcarbamate 化学的及び物理的性質
名前と識別子
-
- 57092-19-0
- EN300-7096137
- SCHEMBL24110698
- tert-butyl N-(2-isocyanatoethyl)-N-methylcarbamate
-
- インチ: 1S/C9H16N2O3/c1-9(2,3)14-8(13)11(4)6-5-10-7-12/h5-6H2,1-4H3
- InChIKey: LUEONVAFLOIXBC-UHFFFAOYSA-N
- ほほえんだ: O(C(N(C)CCN=C=O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 200.11609238g/mol
- どういたいしつりょう: 200.11609238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 59Ų
tert-butyl N-(2-isocyanatoethyl)-N-methylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7096137-2.5g |
tert-butyl N-(2-isocyanatoethyl)-N-methylcarbamate |
57092-19-0 | 95% | 2.5g |
$1791.0 | 2023-06-01 | |
| Enamine | EN300-7096137-0.25g |
tert-butyl N-(2-isocyanatoethyl)-N-methylcarbamate |
57092-19-0 | 95% | 0.25g |
$452.0 | 2023-06-01 | |
| Enamine | EN300-7096137-0.5g |
tert-butyl N-(2-isocyanatoethyl)-N-methylcarbamate |
57092-19-0 | 95% | 0.5g |
$713.0 | 2023-06-01 | |
| Enamine | EN300-7096137-1.0g |
tert-butyl N-(2-isocyanatoethyl)-N-methylcarbamate |
57092-19-0 | 95% | 1g |
$914.0 | 2023-06-01 | |
| Enamine | EN300-7096137-0.1g |
tert-butyl N-(2-isocyanatoethyl)-N-methylcarbamate |
57092-19-0 | 95% | 0.1g |
$317.0 | 2023-06-01 | |
| 1PlusChem | 1P028TA2-100mg |
tert-butylN-(2-isocyanatoethyl)-N-methylcarbamate |
57092-19-0 | 95% | 100mg |
$454.00 | 2023-12-16 | |
| Enamine | EN300-7096137-0.05g |
tert-butyl N-(2-isocyanatoethyl)-N-methylcarbamate |
57092-19-0 | 95% | 0.05g |
$212.0 | 2023-06-01 | |
| Enamine | EN300-7096137-5.0g |
tert-butyl N-(2-isocyanatoethyl)-N-methylcarbamate |
57092-19-0 | 95% | 5g |
$2650.0 | 2023-06-01 | |
| Enamine | EN300-7096137-10.0g |
tert-butyl N-(2-isocyanatoethyl)-N-methylcarbamate |
57092-19-0 | 95% | 10g |
$3929.0 | 2023-06-01 | |
| 1PlusChem | 1P028TA2-10g |
tert-butylN-(2-isocyanatoethyl)-N-methylcarbamate |
57092-19-0 | 95% | 10g |
$4919.00 | 2023-12-16 |
tert-butyl N-(2-isocyanatoethyl)-N-methylcarbamate 関連文献
-
1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
57092-19-0 (tert-butyl N-(2-isocyanatoethyl)-N-methylcarbamate) 関連製品
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
